S-Ebna -

S-Ebna

Catalog Number: EVT-1565366
CAS Number:
Molecular Formula: C17H23N5O4
Molecular Weight: 361.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

S-Ebna, or Epstein-Barr virus nuclear antigen leader protein, is a significant protein associated with the Epstein-Barr virus (EBV), a member of the herpesvirus family. This protein plays a critical role during the establishment of latent infection in B lymphocytes and is essential for the transformation of these cells. S-Ebna is classified as a latency-associated protein, meaning it is produced during the viral latency phase rather than during active viral replication.

Source

S-Ebna is derived from the Epstein-Barr virus, which primarily infects B lymphocytes. EBV is one of the most common human viruses and is known to cause infectious mononucleosis and is associated with several malignancies, including Burkitt lymphoma and Hodgkin's lymphoma.

Classification

S-Ebna belongs to the category of viral proteins known as nuclear antigens. Specifically, it is classified as an early latent protein that facilitates the transition from acute infection to a latent state. Other related proteins include EBNA2 and EBNA3, which also play roles in B cell transformation and viral latency.

Synthesis Analysis

Methods

The synthesis of S-Ebna occurs in the nucleus of infected B cells shortly after EBV infection. The process involves transcription from the Wp promoter located within the major internal repeat region (IR1) of the viral genome. Following transcription, S-Ebna undergoes splicing to produce mature mRNA, which is then translated into protein.

Technical Details

The production of S-Ebna can be studied using various molecular biology techniques:

  • Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This method quantifies mRNA levels post-infection.
  • Western Blotting: Used to detect S-Ebna protein levels in cell lysates.
  • Transfection Assays: Involves introducing plasmids encoding S-Ebna into B cell lines to study its functional effects.
Molecular Structure Analysis

Structure

S-Ebna consists of multiple domains that facilitate its interaction with other viral and host proteins. The protein's structure has been analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, revealing its complex folding patterns and functional sites.

Data

The molecular weight of S-Ebna is approximately 54 kDa. Its amino acid sequence contains several phosphorylation sites, which are critical for its function in promoting transcriptional activation when interacting with other EBV proteins like EBNA2.

Chemical Reactions Analysis

Reactions

S-Ebna does not participate in traditional chemical reactions like small molecules but engages in biological interactions:

  • Protein-Protein Interactions: It interacts with host transcription factors such as EBF1 and RBPJ, aiding in the recruitment of these factors to viral promoters.
  • Phosphorylation: S-Ebna undergoes post-translational modifications that regulate its activity and stability.

Technical Details

The phosphorylation of S-Ebna can be studied using mass spectrometry or specific kinase assays to identify which kinases are involved in its modification during different phases of the cell cycle.

Mechanism of Action

Process

S-Ebna facilitates B cell transformation by enhancing the activity of EBNA2, another important viral protein. This interaction leads to increased transcription of latency-associated genes such as LMP1 and LMP2, which are crucial for maintaining the latent state of EBV within host cells.

Data

Studies have shown that S-Ebna knockout variants exhibit reduced efficiency in establishing lymphoblastoid cell lines from adult B cells, indicating its vital role in B cell transformation and survival.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 54 kDa
  • Isoelectric Point: Varies depending on post-translational modifications
  • Solubility: Generally soluble in aqueous buffers used for protein assays.

Chemical Properties

S-Ebna is stable under physiological conditions but may undergo degradation under extreme pH or temperature conditions. Its stability can be enhanced through specific buffer formulations used during experimental procedures.

Applications

Scientific Uses

S-Ebna has several applications in scientific research:

  • Cancer Research: Understanding its role in B cell transformation helps elucidate mechanisms behind EBV-associated malignancies.
  • Viral Pathogenesis Studies: Investigating how S-Ebna interacts with host cellular machinery provides insights into viral latency and reactivation.
  • Diagnostic Tools: Antibodies against S-Ebna can be used as biomarkers for past EBV infection or associated diseases.
Introduction to Epstein-Barr Virus Nuclear Antigen 1 (EBNA-1)

Virological Classification and Genomic Context of EBNA-1

EBNA-1 is encoded by the BamHI-K fragment of the double-stranded DNA EBV genome (approximately 172 kbp) within the extensive EBNA gene locus. It is expressed from the BamHI-Q-derived Qp promoter during Latency I (e.g., Burkitt's lymphoma) and Latency II (e.g., nasopharyngeal carcinoma, Hodgkin's lymphoma), and from the Cp/Wp promoters during Latency III (e.g., post-transplant lymphoproliferative disorders) [2] [8]. This promoter usage flexibility ensures EBNA-1 expression across all EBV latency programs and malignancies. The primary transcript undergoes complex splicing to generate the mature mRNA. The EBNA-1 protein comprises 641 amino acids in the prototypic B95-8 EBV strain and exhibits a modular domain architecture essential for its diverse functions [1] [7] [8]:

Table 1: Structural and Functional Domains of EBNA-1

DomainAmino Acid ResiduesKey FeaturesPrimary Functions
N-terminal Domain1-89 (includes UR1/RG1)Contains Unique Region 1 (UR1, aa 61-83); Arginine-Glycine-rich Region 1 (RG1, aa 33-89)Chromosomal association; Transcriptional co-activation; ORC recruitment
Glycine-Alanine Repeat (GAr)90-327Hydrophobic, irregular repeats; Length polymorphic across strainsImpairs proteasomal degradation; Inhibits antigen processing & MHC class I presentation
Central Domain328-377 (RG2)Arginine-Glycine-rich Region 2 (RG2)Chromosomal tethering; Transcriptional activation; Interaction with NAP1, TAF-Iβ
C-terminal Domain459-607Dimerization Domain (DD); Sequence-specific DNA Binding Domain (DBD)Dimerization; Specific binding to cognate sites in oriP (FR, DS, Qp)
Linker Region378-458Connects RG2 to DBD/DDNuclear Localization Signal (NLS, aa 379-386)

The C-terminal DNA-binding domain (DBD), particularly residues 459-607, forms a stable dimer crucial for recognizing and binding palindromic sequences within the viral oriP (origin of plasmid replication). Structural studies reveal this domain folds into a compact, barrel-shaped structure with a pronounced basic DNA-binding groove that interacts specifically with the major groove of its target DNA sequences [1] [7] [8]. The RG1 and RG2 domains are essential for tethering the EBV episome to host chromosomes via interactions with cellular chromatin-associated proteins like nucleolin, nucleophosmin (NPM), and histone H1, ensuring episomal partitioning during mitosis. The GAr domain provides a unique immune evasion strategy by substantially reducing the efficiency of EBNA-1 processing and peptide presentation via the MHC class I pathway, shielding infected cells from cytotoxic T lymphocyte (CTL) recognition [8].

Historical Overview of EBNA-1 Research Milestones

The discovery and functional characterization of EBNA-1 represent a significant chapter in virology and cancer research, marked by key breakthroughs:

Table 2: Major Milestones in EBNA-1 Research

Time PeriodMilestone AchievementSignificance
1964Epstein, Achong, and Barr identify viral particles in cultured Burkitt's lymphoma cellsDiscovery of Epstein-Barr Virus (EBV)
Early 1970sIdentification of EBV-associated nuclear antigens in latently infected cellsFoundation for defining the EBNA protein family
1984Baer et al. publish the complete DNA sequence of the B95-8 EBV strainPrecise mapping and identification of the BKRF1 gene encoding EBNA-1
Mid-1980sReisman and Sugden, Yates et al. identify oriP and demonstrate EBNA-1's role in replicationEstablishment of EBNA-1 as the trans-acting factor for oriP-dependent replication and plasmid maintenance
1995Levitskaya et al. characterize the immune-evasive function of the Gly-Ala repeat domainMechanism explaining persistence of EBNA-1 expressing cells despite CTL surveillance
1996Wilson et al. demonstrate oncogenic potential via B-cell lymphoma development in EBNA-1 transgenic miceFirst direct evidence of EBNA-1's contribution to oncogenesis
2000sStructural determination of the EBNA-1 DBD bound to DNA by X-ray crystallographyAtomic-level understanding of DNA recognition specificity and dimerization
2010sFrappier, Ling, and others elucidate roles in PML body disruption, miRNA regulation (let-7), and cellular pathway dysregulationLinking EBNA-1 to epigenetic regulation, lytic control, and metastasis
2010s-PresentDevelopment and characterization of small-molecule EBNA-1 inhibitors (e.g., H20, H31, EiK1)Validation of EBNA-1 DBD as a therapeutic target; Tools for probing EBNA-1 function

The critical demonstration of EBNA-1's essential role came in the mid-1980s using genetic approaches. Experiments showed that plasmids containing oriP could replicate and persist extrachromosomally in human cells only when EBNA-1 was co-expressed [1] [8]. Mutations in the EBNA-1 gene or oriP binding sites abolished this activity. Landmark transgenic mouse studies in 1996 provided the first direct in vivo evidence of EBNA-1's oncogenic potential, showing that B-cell targeted expression led to B-cell lymphomas [7]. The elucidation of the EBNA-1 DBD crystal structure bound to its cognate DNA sequence in the early 2000s provided a high-resolution understanding of its dimeric structure and DNA-binding specificity [1] [7]. More recently, research has unveiled its profound effects on cellular environments, including inducing the degradation of PML nuclear bodies (key tumor suppressors and antiviral defense structures) and modulating cellular microRNA expression (e.g., upregulating let-7 family miRNAs to suppress Dicer and inhibit lytic reactivation) [3] [5] [8]. The development of small-molecule inhibitors targeting the DBD (e.g., H31 disrupting DNA binding) or dimerization interface (e.g., EiK1) validates EBNA-1 as a therapeutic target and provides tools for dissecting its functions [4].

EBNA-1’s Role in Viral Latency and B-Cell Transformation

EBNA-1 is the linchpin for establishing and maintaining persistent EBV infection through its multifaceted actions during latency, while also contributing significantly to the oncogenic processes in infected B-cells:

  • Viral Episome Maintenance and Replication: EBNA-1's most fundamental role is binding the oriP element within the EBV episome. OriP consists of two critical components: the Dyad Symmetry (DS) element, containing four EBNA-1 binding sites, serves as the replication origin. EBNA-1 bound at DS recruits the cellular origin recognition complex (ORC), primarily through interactions involving its RG1 domain and potentially RNA molecules, facilitating the loading of the minichromosome maintenance (MCM) complex and licensing the origin for DNA replication once per cell cycle [1] [8]. The Family of Repeats (FR), comprising 20-30 tandem EBNA-1 binding sites, acts primarily as a mitotic segregation element and a transcriptional enhancer. EBNA-1 dimers bound at FR tether the viral episome to cellular chromosomes via interactions between its RG1 and RG2 domains and host chromatin proteins (e.g., nucleolin, NPM, EBP2, histone H1). This tethering ensures the faithful partitioning of episomes to daughter cell nuclei during mitosis, maintaining a stable copy number per cell [1] [7] [8]. Depletion or inhibition of EBNA-1 leads to rapid loss of EBV episomes from proliferating cells [4].

  • Transcriptional Regulation: EBNA-1 binding at the FR element acts as a potent transcriptional enhancer for EBV latency promoters (Cp, Wp, LMP1/2 promoters) during Latency III, contributing to the expression of other EBNA proteins and LMPs essential for B-cell immortalization [8]. This transactivation involves EBNA-1 domains (UR1, RG2) recruiting cellular transcription co-activators like Brd4 (to UR1) and nucleosome assembly proteins (NAP1, TAF-Iβ) to RG2 [8]. Conversely, EBNA-1 binding near the Qp promoter during Latency I and II autoregulates its own expression by preventing the assembly of repressive transcriptional complexes, ensuring its continued production while other EBNAs are silenced [8]. EBNA-1 also modulates cellular gene expression, impacting pathways relevant to cell survival and oncogenesis (e.g., upregulating CCL20 in Hodgkin's lymphoma, STAT1, c-Jun, ATF2; downregulating TGF-β signaling via PTPRK, inhibiting canonical NF-κB in NPC) [8].

  • Modulation of Cellular Environment for Latency and Transformation: Beyond direct genome maintenance, EBNA-1 profoundly alters the cellular milieu to favor latent persistence and promote oncogenic phenotypes:

  • Suppression of Lytic Reactivation: EBNA-1 helps maintain latency by suppressing spontaneous lytic reactivation. One mechanism involves inducing the expression of let-7 family microRNAs, which downregulate the cellular RNase III enzyme Dicer. Reduced Dicer levels inhibit the expression of key viral immediate-early genes (BZLF1, BRLF1), thereby blocking the lytic cascade [3].
  • Disruption of PML Nuclear Bodies (PML-NBs): EBNA-1 interacts with and redirects cellular enzymes (CK2, USP7) to PML-NBs, leading to the phosphorylation, ubiquitination, and proteasomal degradation of PML isoforms, particularly PML-IV. PML-NBs are tumor suppressor organelles involved in apoptosis, DNA repair, and antiviral defense. Their degradation by EBNA-1 impairs p53-mediated apoptosis and DNA damage responses, enhancing cell survival. Crucially, this degradation also promotes lytic reactivation when the lytic cycle is induced, demonstrating a context-dependent role [5] [8].
  • Immune Evasion: The central Glycine-Alanine Repeat (GAr) domain inhibits the proteasomal processing of EBNA-1, drastically reducing the supply of peptides for presentation on MHC class I molecules. This allows EBNA-1-expressing cells to evade CD8+ cytotoxic T-cell (CTL) surveillance, a critical adaptation for persistent infection and tumor cell survival [7] [8].
  • Contribution to Oncogenesis: While not a classical oncogene like LMP1, EBNA-1 contributes to oncogenesis by enabling long-term episomal maintenance of the oncogenic viral genome in proliferating cells. It promotes B-cell survival by disrupting PML-NBs/p53 responses and inhibiting apoptosis. EBNA-1 expression in B cells can induce oxidative stress and genomic instability. Furthermore, in epithelial cancers like NPC, EBNA-1 has been implicated in inducing Epithelial-Mesenchymal Transition (EMT) potentially via the TGF-β1/miR-200/ZEB axis, facilitating metastasis [7] [8]. Transgenic mouse models expressing EBNA-1 in B-cells develop lymphomas, underscoring its direct oncogenic potential [7].

Table 3: Core Functions of EBNA-1 in Latency and Pathogenesis

FunctionMechanismBiological Consequence
Episome ReplicationEBNA-1 binds DS element; Recruits cellular ORC complex via RG1 domain; Licenses replication originFaithful replication of EBV genome once per cell cycle
Episome SegregationEBNA-1 binds FR element; Tethers episome to host chromosomes via RG1/RG2 domains interacting with nucleolin, NPM, EBP2, histone H1Stable maintenance and partitioning of EBV episomes in dividing cells
Transcriptional ActivationEBNA-1 bound at FR acts as enhancer; Recruits Brd4 (via UR1), NAP1/TAF-Iβ (via RG2) to viral promoters (Cp, Wp, LMPp)Expression of other EBV latency genes (EBNA-2, -3s, -LP, LMP1, LMP2) during Latency III
Transcriptional RepressionEBNA-1 binding near Qp promoter blocks assembly of repressive complexesAutoregulation of EBNA-1 expression during Latency I/II; Silencing of other EBNAs
Immune EvasionGAr domain inhibits proteasomal processing and MHC class I antigen presentationEscape from CD8+ T-cell recognition and elimination
Suppression of Lytic CycleInduction of let-7 miRNAs; Downregulation of Dicer; Reduced expression of BZLF1/BRLF1Maintenance of viral latency
Disruption of PML-NBsEBNA-1 recruits CK2/USP7 to PML-IV; Induces phosphorylation, ubiquitination, degradationImpairment of p53-mediated apoptosis, DNA damage response, and antiviral defense; Promotion of lytic reactivation context-dependently
Oncogenic ContributionEnabling episome persistence; Disruption of tumor suppressor pathways (PML/p53); Induction of genomic instability/oxidative stress; EMT inductionPromotion of B-cell survival, transformation (lymphomagenesis), and epithelial cancer progression/metastasis

Properties

Product Name

S-Ebna

IUPAC Name

(2R,3R,4S,5R)-2-[6-[[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C17H23N5O4

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C17H23N5O4/c23-5-11-13(24)14(25)17(26-11)22-7-20-12-15(18-6-19-16(12)22)21-10-4-8-1-2-9(10)3-8/h6-11,13-14,17,23-25H,1-5H2,(H,18,19,21)/t8-,9+,10-,11+,13+,14+,17+/m0/s1

InChI Key

YKPCEENRZZBDMC-XSMNFLGNSA-N

Synonyms

N(6)-(2-endo-norbornyl)adenosine
S-ENBA

Canonical SMILES

C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@@H]2NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.